N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine
Description
N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine is a Schiff base (imine) formed via condensation of 2-(trifluoromethoxy)benzylamine with benzaldehyde. The trifluoromethoxy (-OCF₃) group at the ortho position of the benzylamine moiety confers unique electronic and steric properties, including strong electron-withdrawing effects and enhanced metabolic stability. Such compounds are of interest in medicinal chemistry and organic synthesis, particularly as intermediates or protective groups in multi-step reactions .
Properties
IUPAC Name |
1-phenyl-N-[[2-(trifluoromethoxy)phenyl]methyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)20-14-9-5-4-8-13(14)11-19-10-12-6-2-1-3-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKOCCHJMNFZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NCC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine typically involves the condensation reaction between benzylamine and 2-(trifluoromethoxy)benzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, this compound may have applications in medicinal chemistry for the development of new therapeutic agents, as well as in industrial chemistry for the synthesis of novel materials .
Mechanism of Action
The mechanism by which N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine exerts its effects involves its interaction with specific molecular targets. The imine group in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs: Substituted Benzylidene Amines
N-(3-Nitrobenzylidene)-o-toluidine ()
- Structure: Contains a nitro (-NO₂) substituent on the benzylidene ring and a methyl group on the aniline moiety.
- Key Differences :
- The nitro group is a stronger electron-withdrawing group than trifluoromethoxy, leading to higher electrophilicity of the imine carbon.
- Reduced steric hindrance compared to the ortho-trifluoromethoxy group in the target compound.
- Applications : Primarily used in coordination chemistry and as a precursor for dyes.
N-Methyl-N-[3-(trifluoromethyl)benzyl]amine ()
- Structure : Features a trifluoromethyl (-CF₃) group at the meta position and an N-methyl substituent.
- Key Differences: The absence of an imine bond reduces susceptibility to hydrolysis.
- Applications : Intermediate in pharmaceuticals targeting central nervous system disorders.
Trifluoromethoxy/Trifluoromethyl Benzylamine Derivatives
(S)-N-(2-Fluoro-4-(trifluoromethoxy)benzyl)-2-nitroimidazo-oxazin-6-amine ()
- Structure : A nitroimidazole derivative with a trifluoromethoxy group at the para position.
- Key Differences :
- The para-substituted trifluoromethoxy group minimizes steric effects, enhancing binding to biological targets like Mycobacterium tuberculosis enzymes.
- The imidazo-oxazine ring system confers rigidity, unlike the flexible imine in the target compound.
- Applications : Antitubercular agent with potent activity against drug-resistant strains.
N-[2-(Trifluoromethyl)benzyl]-2-propyn-1-amine ()
- Structure : Contains a terminal alkyne (-C≡CH) and a trifluoromethyl group.
- Key Differences: The alkyne enables click chemistry applications (e.g., Huisgen cycloaddition), which the target compound cannot participate in. Higher reactivity due to the propynyl group but reduced stability under acidic conditions.
- Applications : Building block for bioorthogonal labeling in chemical biology.
Amine Protective Groups
N-Benzylideneamine vs. SEM (N-[2-(trimethylsilyl)ethoxy]methylamine) ()
Electronic and Steric Effects of Substituents
Biological Activity
N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzylidene group linked to a trifluoromethoxy-substituted benzylamine. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can be beneficial for their pharmacological profiles.
Synthesis Overview:
- The synthesis typically involves the condensation of benzaldehyde derivatives with amines under acidic or basic conditions.
- Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory activity against various cancer cell lines.
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways. For instance, in studies involving colon cancer and chronic lymphocytic leukemia cell lines, it demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Colon Cancer Cells | 5.2 | Induces apoptosis |
| Chronic Lymphocytic Leukemia | 4.5 | Induces apoptosis |
| Prostate Cancer Cells | 3.9 | Inhibits tumor growth |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism:
- 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): This enzyme is crucial in testosterone biosynthesis and is overexpressed in prostate cancer. This compound shows selective inhibition of this enzyme, which could lead to reduced tumor growth in prostate cancer models .
Case Studies
- In Vivo Studies on Tumor Models:
- Metabolic Stability Assessment:
Q & A
Basic Questions
Q. What are the primary synthetic routes for N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine and its analogs?
- Answer : Two key methodologies are highlighted:
- One-pot multicomponent synthesis : A three-component reaction involving amines, aldehydes, and aryl halides (e.g., 1-bromo-2-(trifluoromethoxy)benzene) under optimized conditions (70°C, Pd/NiO catalyst) achieves high diastereomeric ratios (dr >20:1) and yields up to 81% .
- Reductive amination : Using aldehydes (e.g., benzaldehyde derivatives) and amines with Pd/NiO under hydrogen atmosphere at 25°C yields analogous compounds with >95% efficiency .
- Methodological Note : Column chromatography (e.g., Biotage KP-SIL cartridges) and NMR analysis (e.g., F NMR for monitoring dr) are critical for purification and characterization .
Q. How is the structure of N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine validated experimentally?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm regiochemistry and purity (e.g., integration of trifluoromethoxy signals at δ -58 ppm) .
- Single-crystal X-ray diffraction : Used for analogous compounds (e.g., 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine) to resolve bond lengths and angles (mean C–C = 0.006 Å) .
Q. What are the primary research applications of this compound?
- Answer :
- Medicinal chemistry : As a precursor for bioactive molecules (e.g., piperidine derivatives targeting neurological disorders) .
- Material science : The trifluoromethoxy group enhances electronic properties in advanced materials .
- Protecting group : Benzylidenamine derivatives protect amines during glycoside synthesis or SNAr reactions .
Advanced Questions
Q. How do reaction conditions influence regioselectivity in the synthesis of this compound?
- Answer :
- Temperature : Higher temperatures (e.g., 70°C vs. 25°C) favor kinetic control, improving dr (>20:1) in multicomponent reactions .
- Catalyst choice : Pd/NiO enhances reductive amination efficiency by stabilizing intermediates, while other catalysts may lead to side reactions (e.g., over-reduction) .
- Solvent polarity : Polar aprotic solvents (e.g., CHCl) improve solubility of trifluoromethoxy-containing intermediates .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Answer : Discrepancies arise from:
- Substrate purity : Impurities in 1-bromo-2-(trifluoromethoxy)benzene (e.g., residual bromine) can lower yields; pre-purification via distillation (bp 82–84°C at 10 mmHg) is recommended .
- Catalyst loading : Pd/NiO at 1.1 wt% gives >95% yields in reductive amination, but excess catalyst may promote decomposition .
- Workup protocols : Inadequate column chromatography (e.g., improper solvent gradients) can lead to losses; Biotage systems with KP-SIL cartridges are optimal .
Q. What strategies are effective for functionalizing N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine?
- Answer :
- Deamination : Use N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (Reagent 3) for mild, direct deamination at 25°C, retaining anomeric purity in sugars (e.g., β-glucosamine → β-2-deoxyglucose) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids can introduce substituents to the benzylidene moiety .
Q. How can computational methods guide the optimization of this compound's bioactivity?
- Answer :
- Docking studies : Molecular dynamics simulations predict binding to targets like monoamine oxidases (MAO-A/B), explaining selectivity trends (e.g., benzyl-pyrrole derivatives show SI >12,500 for MAO-A) .
- ADME prediction : Tools like SwissADME assess logP (lipophilicity) and metabolic stability, critical for designing analogs with improved pharmacokinetics .
Q. What safety protocols are essential when handling this compound and its intermediates?
- Answer :
- Hazard analysis : Prioritize risk assessment for reagents like O-benzyl hydroxylamine hydrochloride (mutagenic; Ames testing required) and dichloromethane (neurotoxic) .
- Decomposition risks : Avoid heating above 25°C; store in dark, inert conditions to prevent degradation of the trifluoromethoxy group .
- PPE : Use fume hoods, nitrile gloves, and eye protection during synthesis .
Tables
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Diastereomeric Ratio (dr) | Key Reference |
|---|---|---|---|
| One-pot multicomponent | 81 | >20:1 | |
| Reductive amination | 95 | N/A |
Table 2 : Key Characterization Data
| Technique | Observed Data | Application |
|---|---|---|
| F NMR | δ -58 ppm (CFO) | Confirms trifluoromethoxy group |
| X-ray diffraction | C–C bond length = 1.39 Å | Resolves regiochemistry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
